molecular formula C11H14ClN3 B2502355 [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2402828-66-2

[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride

Cat. No.: B2502355
CAS No.: 2402828-66-2
M. Wt: 223.7
InChI Key: VCUNKCMSAGRTSR-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)pyrazol-3-yl]methanamine hydrochloride is a heterocyclic amine salt with a pyrazole core substituted at the 1-position by a 4-methylphenyl group and at the 3-position by a methanamine group. Its molecular formula is C₁₁H₁₄ClN₃ (molecular weight: 223.70 g/mol) based on catalog data from Enamine Ltd . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research. This compound is structurally classified as a pyrazole derivative, a class known for diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

[1-(4-methylphenyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14;/h2-7H,8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNKCMSAGRTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution with 4-Methylphenyl Group:

    Introduction of the Methanamine Group: The methanamine group can be introduced via a reductive amination reaction using formaldehyde and ammonia or a primary amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been synthesized and tested against various bacterial strains, showing comparable efficacy to commercial antibiotics. A study highlighted that certain 3-hydroxychromone derivatives containing pyrazole moieties demonstrated higher antifungal activity against pathogens such as Fusarium oxysporum and Candida albicans .

Analgesic and Anti-inflammatory Properties
The compound has been explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. A patent describes the synthesis of pyrazole derivatives that exhibit anti-inflammatory effects, making them promising candidates for treating inflammatory diseases .

Pharmacology

G Protein-Coupled Receptor Modulation
Research into the modulation of G protein-coupled receptors (GPCRs) has identified pyrazole compounds as potential allosteric modulators. These modulators can enhance or inhibit receptor activity, providing new therapeutic avenues for treating central nervous system disorders . The development of such compounds could lead to innovative treatments for conditions like anxiety and depression.

CNS Disorders Treatment
Certain pyrazole derivatives have shown promise in treating diseases associated with the central nervous system. For example, compounds targeting bradykinin B1 receptors have been studied for their ability to alleviate symptoms related to neurodegenerative diseases .

Agricultural Applications

Fungicides and Pesticides
The antifungal properties of pyrazole compounds make them suitable candidates for agricultural applications as fungicides. Studies have demonstrated that specific pyrazole derivatives exhibit effective control over phytopathogenic fungi, which could lead to their use in crop protection strategies .

Data Tables

Application Area Compound Activity Reference
AntimicrobialEffective against Fusarium spp.
Analgesic/Anti-inflammatoryInhibits COX-1 and COX-2
CNS DisordersModulates GPCRs
Agricultural FungicidesControls phytopathogenic fungi

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of pyrazole derivatives revealed that compounds with electron-donating groups at the aryl ring exhibited enhanced antifungal activity compared to those with electron-withdrawing groups. This finding underscores the importance of molecular modification in developing effective antimicrobial agents .
  • Inflammation Treatment Research : Another research initiative focused on synthesizing pyrazole-based NSAIDs demonstrated significant reductions in inflammation markers in animal models, suggesting their potential utility in clinical settings for managing pain and inflammation associated with various conditions .

Mechanism of Action

The mechanism of action of [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Compound A : {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
  • Structure : Replaces the pyrazole core with a 1,2,4-oxadiazole ring.
  • Molecular Formula : C₁₀H₁₀ClN₃O (MW: 223.66 g/mol ) .
Compound B : (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
  • Structure : Pyrazole attached to the phenyl ring at the 4-position (vs. 1-position in the target compound).
  • Molecular Formula : C₁₀H₁₂ClN₃ (MW: 209.67 g/mol ) .
  • Key Differences : The reversed substitution pattern may influence steric interactions in receptor binding.

Substituent Variations on Pyrazole

Compound C : 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • Structure : Ethyl and methyl groups at pyrazole positions 1 and 3 (vs. 4-methylphenyl at position 1 in the target).
  • Molecular Formula : C₇H₁₄ClN₃ (MW: 175.66 g/mol ) .
Compound D : 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine hydrochloride
  • Structure: Methoxyphenoxy group at pyrazole position 3.
  • Molecular Formula : C₁₁H₁₄ClN₃O₂ (MW: 255.70 g/mol ) .
  • Key Differences : The methoxy group enhances lipophilicity and may confer antioxidant properties.

Aromatic System Modifications

Compound E : [3-(4-Methylphenyl)phenyl]methanamine hydrochloride
  • Structure : Biphenyl system with 4-methyl substitution.
  • Molecular Formula : C₁₄H₁₆ClN (MW: 233.74 g/mol ) .
  • Key Differences : The biphenyl scaffold increases molecular rigidity and may improve binding to flat hydrophobic pockets in enzymes or receptors.
Compound F : Cathinone Derivatives (e.g., 4-MPHP hydrochloride)
  • Structure : Ketone-containing backbone with pyrrolidine and 4-methylphenyl groups.
  • Molecular Formula: C₁₇H₂₆ClNO (MW: 295.85 g/mol) .
  • Key Differences: Cathinones are psychoactive stimulants, whereas pyrazole amines like the target compound are typically explored for non-stimulant applications (e.g., kinase inhibition).

Physicochemical and Pharmacological Implications

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 223.70 223.66 209.67 175.66
Heterocyclic Core Pyrazole Oxadiazole Pyrazole Pyrazole
Aromatic Substituent 4-Methylphenyl 4-Methylphenyl Phenyl Ethyl/Methyl
Solubility (HCl Salt) High Moderate High High

Notes:

  • The 4-methylphenyl group in the target compound and Compound A enhances hydrophobic interactions but may reduce aqueous solubility compared to simpler alkyl substituents (e.g., Compound C) .
  • The hydrochloride salt form universally improves solubility across all compounds.

Pharmacological Potential

  • Target Compound : Pyrazole amines are frequently used as intermediates in drug discovery, particularly for kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .
  • Compound A : Oxadiazoles are associated with antimicrobial and anti-inflammatory activities .
  • Compound F: Cathinone derivatives are structurally distinct but highlight the pharmacological versatility of 4-methylphenyl-containing molecules .

Biological Activity

[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, pharmacological effects, and underlying mechanisms of action. The compound's structure, synthesis, and biological evaluations from various studies will be discussed.

Structural Overview

The compound features a pyrazole ring substituted with a 4-methylphenyl group, which influences its biological activity. The presence of the amine group enhances its interaction with biological targets, making it a candidate for further pharmacological development.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines. Specifically, this compound has shown efficacy against:

  • Breast Cancer (MDA-MB-231 cells) : Induces apoptosis and inhibits cell proliferation.
  • Liver Cancer (HepG2 cells) : Demonstrates cytotoxic effects and disrupts metabolic pathways.
  • Colorectal Cancer (HCT-116 cells) : Exhibits antiproliferative activity.

Table 1 summarizes the IC50 values of the compound against different cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-2312.28
HepG23.67
HCT-1165.33
PC-31.48

The anticancer effects of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting programmed cell death.
  • Inhibition of Signaling Pathways : It interferes with critical pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling, which is pivotal in cancer cell proliferation.

Pharmacological Applications

Beyond its anticancer properties, this compound is being explored for other therapeutic areas:

  • Anti-inflammatory Activity : The compound shows promise in reducing inflammation through inhibition of cyclooxygenase enzymes.
  • Antioxidant Properties : Exhibits significant antioxidant activity, which may protect against oxidative stress-related diseases.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Study A : Evaluated the compound's effect on breast cancer cell lines, demonstrating a dose-dependent decrease in viability and increased apoptosis markers.
  • Study B : Investigated its anti-inflammatory properties in animal models, showing reduced edema and inflammatory cytokine levels.

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

StepSolventCatalystTemp (°C)Yield (%)Purity (HPLC)
Pyrazole FormationEthanolNone706592.5
Amine AdditionDCMPd/C257895.8
Salt FormationHCl/EtOH0–58999.1
Data adapted from multi-step synthesis protocols .

Q. Table 2. Predicted vs. Experimental IC50 Values for Kinase Inhibition

Kinase TargetPredicted IC50 (nM)Experimental IC50 (nM)Method
EGFR12.415.7 ± 2.1Fluorescence Assay
CDK28.910.3 ± 1.5Radioisotopic
Computational predictions validated via biochemical assays .

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